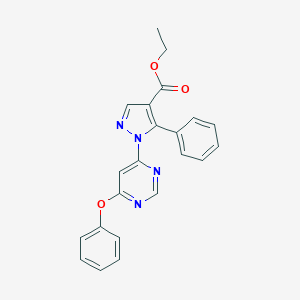![molecular formula C16H10F2N4S B287258 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287258.png)
3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazole derivatives. It has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may exert its biological activity through the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells, bacteria, and fungi. Additionally, it has been found to exhibit good thermal stability and fluorescence properties, which make it a promising material for various applications in material science.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity against cancer cells, bacteria, and fungi. This makes it a useful tool for studying the mechanisms of cell growth and proliferation, as well as for developing new anticancer, antibacterial, and antifungal agents. However, one of the limitations of using this compound in lab experiments is that it may exhibit cytotoxicity at high concentrations, which could impact the validity of the results obtained.
Orientations Futures
There are several future directions for the study of 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate the mechanism of action of the compound, particularly with regards to its inhibition of topoisomerase II. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections. Additionally, further studies could be conducted to optimize the synthesis method of the compound, as well as to investigate its properties and potential applications in material science.
Méthodes De Synthèse
The synthesis of 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multistep process. The first step involves the reaction of 4-fluorobenzaldehyde with thiourea to form 4-fluorobenzylthiourea. The second step involves the reaction of 4-fluorobenzylthiourea with 4-fluorophenylacetonitrile to form 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. The final step involves the reaction of 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with acetic anhydride to form the desired product.
Applications De Recherche Scientifique
3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antibacterial and antifungal agent, as it has been found to exhibit potent activity against various bacterial and fungal strains. Additionally, 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in material science, as it has been found to exhibit good thermal stability and fluorescence properties.
Propriétés
Nom du produit |
3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C16H10F2N4S |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10F2N4S/c17-12-5-1-10(2-6-12)9-14-19-20-16-22(14)21-15(23-16)11-3-7-13(18)8-4-11/h1-8H,9H2 |
Clé InChI |
XAMVIZXSKASQHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F)F |
SMILES canonique |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287192.png)
![6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287193.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287196.png)
![6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287198.png)